molecular formula C13H25NO6Si B1587868 Triethoxysilylpropylmaleamic acid CAS No. 33525-68-7

Triethoxysilylpropylmaleamic acid

Cat. No.: B1587868
CAS No.: 33525-68-7
M. Wt: 319.43 g/mol
InChI Key: YSIBYEBNVMDAPN-UHFFFAOYSA-N
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Description

Triethoxysilylpropylmaleamic acid is a versatile organosilane compound with the molecular formula C13H25NO6Si and a molecular weight of 319.43 g/mol . It is known for its unique structure, which includes both a silane group and a maleamic acid moiety. This dual functionality makes it valuable in various scientific and industrial applications, particularly in the fields of material science and surface modification.

Chemical Reactions Analysis

Triethoxysilylpropylmaleamic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions but often include siloxane networks and modified surfaces.

Mechanism of Action

The mechanism of action of triethoxysilylpropylmaleamic acid involves its ability to form covalent bonds with surfaces through its silane group. This bonding enhances the stability and functionality of the modified surfaces. The maleamic acid moiety can interact with various biological molecules, making it useful in biosensing applications .

Comparison with Similar Compounds

Triethoxysilylpropylmaleamic acid is unique due to its dual functionality, combining a silane group with a maleamic acid moiety. Similar compounds include:

These compounds share similar applications but may differ in their reactivity and specific uses based on their functional groups.

Properties

CAS No.

33525-68-7

Molecular Formula

C13H25NO6Si

Molecular Weight

319.43 g/mol

IUPAC Name

4-oxo-4-(3-triethoxysilylpropylamino)but-2-enoic acid

InChI

InChI=1S/C13H25NO6Si/c1-4-18-21(19-5-2,20-6-3)11-7-10-14-12(15)8-9-13(16)17/h8-9H,4-7,10-11H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

YSIBYEBNVMDAPN-UHFFFAOYSA-N

SMILES

CCO[Si](CCCNC(=O)C=CC(=O)O)(OCC)OCC

Isomeric SMILES

CCO[Si](CCCNC(=O)/C=C/C(=O)O)(OCC)OCC

Canonical SMILES

CCO[Si](CCCNC(=O)C=CC(=O)O)(OCC)OCC

Key on ui other cas no.

50488-14-7
33525-68-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does triethoxysilylpropylmaleamic acid enable the immobilization of biomolecules on silicon nitride surfaces?

A1: this compound acts as a linker molecule, facilitating the attachment of biomolecules like antibodies to silicon nitride surfaces. This process occurs in two main steps:

  1. Silanization: The triethoxysilane groups of the molecule hydrolyze in an aqueous solution, forming silanol groups. These silanol groups then condense with the hydroxyl groups present on the silicon nitride surface, forming strong covalent Si-O-Si bonds. [] This firmly anchors the this compound to the surface.
  2. Biomolecule Conjugation: The carboxylic acid group (-COOH) of the maleamic acid moiety remains available after surface attachment. This carboxylic acid group can then react with amine groups (-NH2) present on biomolecules (like antibodies), forming stable amide bonds. [] This results in the immobilization of the biomolecule on the silicon nitride surface.

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